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molecular formula C12H13FN2O B567422 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one CAS No. 1242156-59-7

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one

Cat. No. B567422
M. Wt: 220.247
InChI Key: UQLKXNSVRRFDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754077B2

Procedure details

To a 10 mL round bottom flask were added 6-tert-butyl-8-fluoro-2H-phthalazin-1-one 101h (640 mg, 2.9 mmol), 2-chloro-6-fluorobenzaldehyde (506 mg, 3.2 mmol), and cesium carbonate (488 mg, 1.5 mmol). The flask was evacuated and backfilled with nitrogen three times then ethoxytrimethylsilane (684 mg, 5.8 mmol) and DMF (5 mL) were added to the reaction flask. The resulting mixture was heated to 60° C. After 4 h of stirring, the solution was allowed to cool down to ambient temperature and the reaction was quenched by addition of 2 mL of H2O drop-wise. The desired product started to precipitate from the DMF and water mixture. The solid was collected by filtration after cooling down to 5° C., and washed with DMF/water (2/1, 2 mL, pre-cooled to 6° C.) and H2O (2 mL). The filter cake was dried under vacuum oven at 65° C. for overnight to afford 519 mg (52%) of 101i as a yellow solid. MS: [M+H]+: 359
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
506 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
488 mg
Type
reactant
Reaction Step One
Quantity
684 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
52%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([F:15])[CH:14]=1)[C:11](=[O:16])[NH:10][N:9]=[CH:8]2)([CH3:4])([CH3:3])[CH3:2].[Cl:17][C:18]1[CH:25]=[CH:24][CH:23]=[C:22](F)[C:19]=1[CH:20]=[O:21].C(=O)([O-])[O-].[Cs+].[Cs+].C(O[Si](C)(C)C)C>CN(C=O)C>[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([F:15])[CH:14]=1)[C:11](=[O:16])[N:10]([C:22]1[CH:23]=[CH:24][CH:25]=[C:18]([Cl:17])[C:19]=1[CH:20]=[O:21])[N:9]=[CH:8]2)([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C=C2C=NNC(C2=C(C1)F)=O
Name
Quantity
506 mg
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)F
Name
cesium carbonate
Quantity
488 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
684 mg
Type
reactant
Smiles
C(C)O[Si](C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After 4 h of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to ambient temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of 2 mL of H2O drop-wise
CUSTOM
Type
CUSTOM
Details
to precipitate from the DMF and water mixture
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
after cooling down to 5° C.
WASH
Type
WASH
Details
washed with DMF/water (2/1, 2 mL, pre-cooled to 6° C.) and H2O (2 mL)
CUSTOM
Type
CUSTOM
Details
The filter cake was dried under vacuum oven at 65° C. for overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C=NN(C(C2=C(C1)F)=O)C1=C(C=O)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 519 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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